Ammonium bis(2,3-dibromopropyl) phosphate Ammonium bis(2,3-dibromopropyl) phosphate
Brand Name: Vulcanchem
CAS No.: 34432-82-1
VCID: VC18389755
InChI: InChI=1S/C6H11Br4O4P.H3N/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8;/h5-6H,1-4H2,(H,11,12);1H3
SMILES:
Molecular Formula: C6H14Br4NO4P
Molecular Weight: 514.77 g/mol

Ammonium bis(2,3-dibromopropyl) phosphate

CAS No.: 34432-82-1

Cat. No.: VC18389755

Molecular Formula: C6H14Br4NO4P

Molecular Weight: 514.77 g/mol

* For research use only. Not for human or veterinary use.

Ammonium bis(2,3-dibromopropyl) phosphate - 34432-82-1

Specification

CAS No. 34432-82-1
Molecular Formula C6H14Br4NO4P
Molecular Weight 514.77 g/mol
IUPAC Name azane;bis(2,3-dibromopropyl) hydrogen phosphate
Standard InChI InChI=1S/C6H11Br4O4P.H3N/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8;/h5-6H,1-4H2,(H,11,12);1H3
Standard InChI Key HUNCOJQSARNBJJ-UHFFFAOYSA-N
Canonical SMILES C(C(CBr)Br)OP(=O)(O)OCC(CBr)Br.N

Introduction

Chemical Identity and Structural Characteristics

Ammonium bis(2,3-dibromopropyl) phosphate is an ammonium salt derivative of bis(2,3-dibromopropyl) phosphoric acid. Its molecular formula is C₆H₁₄Br₄NO₄P, with a molecular weight of 514.77 g/mol . The compound features two 2,3-dibromopropyl groups esterified to a phosphate core, with the ammonium cation neutralizing the phosphate group’s acidic hydrogen (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number34432-82-1
IUPAC NameAmmonium bis(2,3-dibromopropyl) phosphate
Synonyms- Einecs 252-018-5
- Mono(2,3-dibromopropyl)ammonium phosphate
- Phosphoric acid bis(2,3-dibromopropyl) ammonium salt
Molecular FormulaC₆H₁₄Br₄NO₄P
EPA Substance Registry1-Propanol, 2,3-dibromo-, hydrogen phosphate, ammonium salt

The compound’s structural analogs, such as tris(2,3-dibromopropyl) phosphate (TDBPP), have been extensively studied as flame retardants, though ammonium bis(2,3-dibromopropyl) phosphate distinguishes itself through its ionic character and reduced bromine content .

Synthesis and Industrial Production

While no direct synthesis protocols for ammonium bis(2,3-dibromopropyl) phosphate are publicly documented, its production likely involves modifications to established methods for TDBPP. A seminal patent (US3046297A) outlines the synthesis of TDBPP via the reaction of phosphorus oxychloride (POCl₃) with 2,3-dibromopropanol in the presence of aromatic tertiary amines (e.g., pyridine) and inert solvents like benzene .

Key Reaction Parameters for Analog Synthesis (TDBPP):

  • Molar Ratios: 2.9–3.0 moles 2,3-dibromopropanol per mole POCl₃ .

  • Catalysts: Pyridine or β-picoline (3.0+ moles per POCl₃) .

  • Temperature: 0–85°C during POCl₃ addition, followed by 1–15 hours of agitation .

  • Solvents: Benzene, methylene chloride, or petroleum ether .

For the ammonium derivative, neutralization of bis(2,3-dibromopropyl) phosphoric acid with ammonia or ammonium hydroxide is hypothesized as a final step. Post-synthetic purification typically involves aqueous washes to remove amine hydrochlorides, followed by solvent distillation .

Physicochemical Properties

Limited experimental data exist for ammonium bis(2,3-dibromopropyl) phosphate, but inferences can be drawn from its molecular structure and analogs:

Predicted Properties:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ionic character; limited solubility in water.

  • Thermal Stability: Likely decomposes above 200°C, releasing hydrogen bromide (HBr) and phosphorus oxides.

  • Hygroscopicity: Expected to exhibit moisture absorption due to ammonium salt formation .

Comparative Analysis with TDBPP:

PropertyAmmonium Bis(2,3-Dibromopropyl) PhosphateTris(2,3-Dibromopropyl) Phosphate
Bromine Content~62%~69%
Ionic CharacterIonic (ammonium salt)Non-ionic
Flame Retardancy MechanismSolid-phase radical quenchingGas-phase radical scavenging

Research Gaps and Future Directions

Critical unknowns include:

  • Synthetic Optimization: Scalable protocols for ammonium salt production.

  • Toxicokinetics: Absorption, distribution, and metabolism in mammalian systems.

  • Environmental Fate: Degradation pathways and ecotoxicological impacts.

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